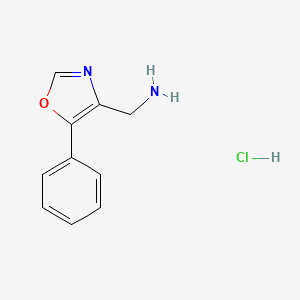

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride

Description

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 4-position, with a hydrochloride counterion. Based on catalog entries (e.g., [2-Phenyl-1,3-oxazol-4-yl]methanamine hydrochloride, CAS 33105-95-2 ), the molecular formula is inferred as C₁₀H₁₁ClN₂O, with a molecular weight of approximately 210.66 g/mol (similar to its 2-yl isomer in ). Oxazole derivatives are valued in medicinal chemistry for their electronic properties and bioactivity, often serving as building blocks for pharmaceuticals .

Properties

IUPAC Name |

(5-phenyl-1,3-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCNLXSJEQXAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted β-Ketoester Cyclization

In a representative procedure, ethyl 2-(phenylglyoxylamino)acetate is heated with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 5-phenyl-1,3-oxazole-4-carboxylate. The reaction proceeds via intramolecular cyclization, with POCl₃ acting as both a catalyst and dehydrating agent. The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (4.5 eq) in MeCN, achieving 72% yield after recrystallization.

Alternative Cyclization Routes

Cornforth-type reactions using α-azido ketones and triphenylphosphine have also been explored. For example, treatment of 2-azido-1-phenylpropan-1-one with PPh₃ in THF at 0°C generates the oxazole ring via Staudinger reaction followed by cyclization. This method avoids harsh acids but requires careful temperature control to prevent azide decomposition.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility. The amine is dissolved in anhydrous dioxane, and HCl gas is bubbled through the solution at 0°C. Precipitation occurs immediately, and the solid is filtered and washed with cold diethyl ether to yield the hydrochloride salt in >95% purity.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

Yield Improvement

Characterization Data

Critical analytical parameters for the target compound include:

Chemical Reactions Analysis

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce primary amines .

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several research areas:

Medicinal Chemistry

- Drug Discovery : (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride serves as a building block for synthesizing more complex pharmaceutical agents. Its structural features allow for modifications that can enhance pharmacological properties .

- Therapeutic Potential : Preliminary studies indicate possible applications in treating diseases where autophagy plays a role, such as cancer and neurodegenerative disorders .

Biological Studies

- Biological Activity : The compound exhibits various biological activities, including antimicrobial and anticancer properties. Interaction studies suggest it may bind effectively to specific biological targets .

- Mechanism of Action : The mechanism involves interactions with enzymes or receptors that modulate biological pathways, which can lead to therapeutic effects.

Chemical Research

- Building Block in Synthesis : It is used as an intermediate in the synthesis of other organic compounds due to its reactive functional groups .

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation and substitution, making it useful for further chemical explorations.

Case Studies

Several studies have documented the biological effects of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride:

- Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines through modulation of apoptotic pathways.

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Further investigations are necessary to fully elucidate its interaction profile and therapeutic potential across different disease models.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

The following table compares key structural and physicochemical properties of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride with closely related oxazole derivatives:

Key Observations :

Heterocycle Variants: Thiazole and Oxadiazole Derivatives

Replacing the oxazole ring with thiazole or oxadiazole moieties introduces distinct electronic and pharmacokinetic properties:

Key Observations :

Physicochemical and Pharmacological Implications

- Solubility: Hydrochloride salts generally improve aqueous solubility, critical for bioavailability. For example, (2-Phenyl-1,3-oxazol-4-yl)methanamine HCl is soluble in polar solvents like methanol and DMSO .

- Reactivity: The oxazole ring’s electron-withdrawing nature may reduce the basicity of the adjacent amine compared to non-heterocyclic amines .

- Biological Activity : Structural analogs like (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine derivatives are explored as intermediates in antipsychotic and antiviral agents .

Notes

Data Limitations : Direct experimental data (e.g., NMR, crystallography) for (5-Phenyl-1,3-oxazol-4-yl)methanamine HCl is absent in the evidence. Comparisons rely on catalog entries and analogs .

Heterocycle Impact : Substituting oxazole with thiazole or oxadiazole significantly alters electronic properties and bioactivity, necessitating tailored synthetic routes .

Commercial Availability : Many analogs are marketed as building blocks (e.g., Enamine Ltd., Combi-Blocks), underscoring their relevance in drug discovery .

Biological Activity

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10N2O·HCl. It is a derivative of oxazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This compound has garnered attention in scientific research due to its potential biological activities, including its role as an enzyme inhibitor and its applications in drug discovery.

The biological activity of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. It can function as either an inhibitor or activator , modulating the activity of these targets and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in various diseases.

1. Enzyme Inhibition

Research indicates that this compound can inhibit enzymes that play critical roles in metabolic pathways. The inhibition can lead to altered cellular processes, potentially providing therapeutic benefits in conditions such as cancer and metabolic disorders.

2. Receptor Modulation

The compound may also act on specific receptors, affecting signal transduction pathways. This activity is crucial for developing new pharmacological agents targeting various diseases.

Research Findings

A variety of studies have explored the biological activity of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride:

Table 1: Summary of Biological Activities

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Enzyme Inhibition | 2.47 µM | SIRT2 | |

| Cytotoxicity | 0.65 µM | MCF-7 (Breast Cancer) | |

| Apoptosis Induction | - | Various Cancer Lines |

Case Study 1: Inhibition of SIRT2

A study focused on the structure-activity relationship (SAR) of (5-Phenyl-1,3-oxazol-4-yl)methanamine derivatives demonstrated significant inhibition against SIRT2, with an IC50 value of 2.47 µM. This indicates its potential as a therapeutic agent for diseases where SIRT2 plays a pivotal role .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation revealed that the compound exhibited cytotoxic effects on human breast adenocarcinoma cell lines (MCF-7), showing an IC50 value of 0.65 µM. Flow cytometry analysis confirmed that these compounds induce apoptosis in a dose-dependent manner .

Comparative Analysis

Comparing (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride with other similar compounds highlights its unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (5-Phenylisoxazol-3-yl)methanamine hydrochloride | Isoxazole derivative | Moderate enzyme inhibition |

| (5-(2,5-Dichlorophenyl)furan-2-yl)methanamine hydrochloride | Furan derivative | Stronger cytotoxicity |

Q & A

Q. What are the common synthetic routes for (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride?

The synthesis typically involves condensation reactions between substituted oxazole precursors and amine derivatives. For example, analogous oxazole derivatives are synthesized via cyclization of carbonyl compounds with hydroxylamine hydrochloride under alkaline conditions, followed by functionalization of the oxazole ring. Chlorination or salt formation (e.g., HCl) is used to stabilize the final product . Key steps include:

- Formation of the oxazole core via cyclization.

- Introduction of the phenyl group at the 5-position.

- Amine functionalization at the 4-position, followed by hydrochloride salt formation. Purity optimization often requires recrystallization or column chromatography, with analytical techniques like HPLC or NMR for validation .

Q. How can the structural integrity of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride be validated?

X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and hydrogen bonding networks . Complementary techniques include:

Q. What safety protocols are recommended for handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for analogous methanamine hydrochlorides, which highlight:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address low yields during the final hydrochloride salt formation?

Low yields may arise from incomplete protonation or competing side reactions. Strategies include:

- pH optimization : Use controlled HCl gas or concentrated HCl in anhydrous solvents (e.g., dry ethanol) to ensure stoichiometric protonation.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve salt precipitation.

- Temperature control : Slow cooling of the reaction mixture enhances crystal formation. Monitor reaction progress via TLC or in situ FTIR to detect unreacted intermediates .

Q. How should crystallographic data inconsistencies (e.g., twinning or disorder) be resolved?

Crystallographic challenges are addressed using:

- SHELXD : For phase problem solutions in twinned crystals.

- SHELXL refinement constraints : To model disorder (e.g., partial occupancy of chloride ions).

- High-resolution data : Collect data at synchrotron facilities (≤1.0 Å resolution) to improve electron density maps. Cross-validate results with spectroscopic data to rule out structural anomalies .

Q. What methodologies are used to assess the compound’s biological activity (e.g., enzyme inhibition)?

- In vitro assays : Use recombinant enzymes (e.g., amine oxidases) to measure IC₅₀ values via spectrophotometric monitoring of substrate depletion.

- Selectivity profiling : Compare activity against related targets (e.g., LOXL2 vs. MAO-A/B) using dose-response curves.

- Structural-activity relationships (SAR) : Modify the phenyl or oxazole moieties to identify critical pharmacophores, guided by docking studies (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.